3-(3-chlorophenyl)-2-(methoxymethyl)-8-[(E)-2-phenylethenyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
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Overview
Description
3-(3-chlorophenyl)-2-(methoxymethyl)-8-[(E)-2-phenylethenyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-2-(methoxymethyl)-8-[(E)-2-phenylethenyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazoloquinazoline core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the chlorophenyl group: This step often involves a substitution reaction where a chlorine atom is introduced to the phenyl ring.
Addition of the methoxymethyl group: This can be done through an alkylation reaction.
Attachment of the phenylethenyl group: This step involves a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-2-(methoxymethyl)-8-[(E)-2-phenylethenyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.
Industry: The compound’s properties may make it useful in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 3-(3-chlorophenyl)-2-(methoxymethyl)-8-[(E)-2-phenylethenyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3-(3-chlorophenyl)-2-(methoxymethyl)-8-[(E)-2-phenylethenyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one: This compound itself.
Methyl N-(3-chlorophenyl)-N-methoxycarbamate: A related compound with a similar chlorophenyl group.
Imidazo[1,5-a]pyridine derivatives: These compounds share a similar heterocyclic structure and have diverse applications.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use.
Properties
Molecular Formula |
C26H22ClN3O2 |
---|---|
Molecular Weight |
443.9 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-2-(methoxymethyl)-8-[(E)-2-phenylethenyl]-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one |
InChI |
InChI=1S/C26H22ClN3O2/c1-32-16-22-25(19-8-5-9-20(27)14-19)26-28-15-21-23(30(26)29-22)12-18(13-24(21)31)11-10-17-6-3-2-4-7-17/h2-11,14-15,18H,12-13,16H2,1H3/b11-10+ |
InChI Key |
VZOCBXOCWPEFEW-ZHACJKMWSA-N |
Isomeric SMILES |
COCC1=NN2C3=C(C=NC2=C1C4=CC(=CC=C4)Cl)C(=O)CC(C3)/C=C/C5=CC=CC=C5 |
Canonical SMILES |
COCC1=NN2C3=C(C=NC2=C1C4=CC(=CC=C4)Cl)C(=O)CC(C3)C=CC5=CC=CC=C5 |
Origin of Product |
United States |
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